molecular formula C27H31NO6 B389725 3,5-DIETHYL 4-(3-ETHOXYPHENYL)-1-(4-ETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

3,5-DIETHYL 4-(3-ETHOXYPHENYL)-1-(4-ETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Cat. No.: B389725
M. Wt: 465.5g/mol
InChI Key: IFBRXNJAMROQCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-DIETHYL 4-(3-ETHOXYPHENYL)-1-(4-ETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a chemical compound belonging to the dihydropyridine class. This compound is characterized by its unique structure, which includes ethoxyphenyl groups and diethyl ester functionalities. Dihydropyridines are well-known for their applications in medicinal chemistry, particularly as calcium channel blockers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIETHYL 4-(3-ETHOXYPHENYL)-1-(4-ETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Purification is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3,5-DIETHYL 4-(3-ETHOXYPHENYL)-1-(4-ETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The compound can be reduced to form tetrahydropyridine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration can be performed using nitric acid.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

3,5-DIETHYL 4-(3-ETHOXYPHENYL)-1-(4-ETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential calcium channel blocker for the treatment of cardiovascular diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-DIETHYL 4-(3-ETHOXYPHENYL)-1-(4-ETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with calcium channels. By binding to these channels, the compound inhibits the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. This mechanism is similar to other dihydropyridine calcium channel blockers.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine calcium channel blocker.

    Amlodipine: Another dihydropyridine used in the treatment of hypertension.

    Felodipine: Similar in structure and function to nifedipine and amlodipine.

Uniqueness

3,5-DIETHYL 4-(3-ETHOXYPHENYL)-1-(4-ETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific ethoxyphenyl substitutions, which may confer distinct pharmacological properties and chemical reactivity compared to other dihydropyridines.

Properties

Molecular Formula

C27H31NO6

Molecular Weight

465.5g/mol

IUPAC Name

diethyl 4-(3-ethoxyphenyl)-1-(4-ethoxyphenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C27H31NO6/c1-5-31-21-14-12-20(13-15-21)28-17-23(26(29)33-7-3)25(24(18-28)27(30)34-8-4)19-10-9-11-22(16-19)32-6-2/h9-18,25H,5-8H2,1-4H3

InChI Key

IFBRXNJAMROQCY-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N2C=C(C(C(=C2)C(=O)OCC)C3=CC(=CC=C3)OCC)C(=O)OCC

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=C(C(C(=C2)C(=O)OCC)C3=CC(=CC=C3)OCC)C(=O)OCC

Origin of Product

United States

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